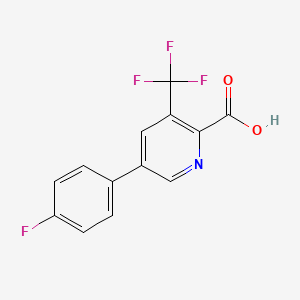

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO2/c14-9-3-1-7(2-4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIPLUHYGHTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501172647 | |

| Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-08-1 | |

| Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214366-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be carried out under photoredox catalyst-free conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For example, studies have shown that derivatives of picolinic acid with trifluoromethyl substitutions can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related trifluoromethyl picolinic acid compound inhibited the growth of several cancer cell lines, suggesting a promising avenue for drug development targeting specific cancers .

1.2 Neurological Disorders

The incorporation of trifluoromethyl groups has been linked to enhanced neuroprotective effects. Picolinic acid derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Agricultural Applications

2.1 Herbicidal Properties

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has been investigated as a potential herbicide due to its structural similarity to known auxin herbicides. Research into related compounds has shown that they can effectively inhibit the growth of various weed species while being safe for crops like corn and wheat .

Table 1: Herbicidal Activity Comparison

| Compound Name | IC50 (µM) | Target Species | Notes |

|---|---|---|---|

| This compound | TBD | Arabidopsis thaliana | Promising lead structure for synthetic auxins |

| V-7 | 8.33 | Arabidopsis thaliana | Better binding affinity than traditional herbicides |

| Halauxifen-methyl | 45 | Various broadleaf weeds | Commercially available herbicide |

Material Science Applications

3.1 Metal Chelation

The chelating properties of picolinic acid derivatives have garnered attention for applications in material science, particularly in developing metal-organic frameworks (MOFs). The ability of this compound to chelate metal ions can be harnessed for creating new materials with specific catalytic properties .

Table 2: Chelation Properties

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu(II) | TBD | Catalysis |

| Ni(II) | TBD | Sensor development |

| Zn(II) | TBD | Drug delivery systems |

Case Studies

4.1 Case Study: Anticancer Screening

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to existing drugs, highlighting the compound's potential as a lead structure in anticancer drug development .

4.2 Case Study: Herbicidal Development

A series of experiments were conducted to assess the herbicidal efficacy of this compound against common agricultural weeds. The findings revealed that this compound exhibited significant inhibitory effects on root growth at low concentrations, suggesting its viability as a new herbicide candidate .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The fluorophenyl group can interact with various enzymes and receptors, potentially leading to specific biological effects.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

- 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinic acid (CAS 1214369-02-4) and 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid (CAS 1214366-04-7) are positional isomers of the target compound. Both share the molecular formula C₁₃H₇F₄NO₂ but differ in the fluorine’s position on the phenyl ring (ortho and meta, respectively). Impact of Substitution:

- The para-substituted fluorophenyl group (target compound) offers steric and electronic symmetry compared to ortho/meta isomers. This symmetry may enhance crystallinity or binding affinity in biological systems.

Substituent Variation: Trifluoromethylphenyl vs. Fluorophenyl

Trifluoromethyl Positional Analogs

- 3-(Trifluoromethyl)picolinic acid (CAS 87407-12-3) lacks the fluorophenyl group but retains the -CF₃ at position 3. Molecular Formula: C₇H₄F₃NO₂ (MW: 191.11 g/mol). Comparison:

- The absence of the fluorophenyl group reduces molecular weight and hydrophobicity.

- Simpler structure may facilitate synthesis but limit diversity in biological interactions .

Halogen vs. Aryl Substitution

- 5-Bromo-3-(trifluoromethyl)picolinic acid (CAS 1211580-84-5) substitutes the fluorophenyl group with bromine at position 5. Molecular Formula: Not explicitly provided, but estimated as C₇H₃BrF₃NO₂. Comparison:

- Bromine’s larger atomic radius increases steric bulk compared to the fluorophenyl group.

Functional Group Variation

- 3-Hydroxy-5-(trifluoromethyl)picolinic acid (CAS 1806579-86-1) introduces a hydroxyl (-OH) group at position 3. Molecular Formula: C₇H₄F₃NO₃ (MW: 207.11 g/mol). Comparison:

- The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents.

Absence of Trifluoromethyl Group

- 5-(4-Fluorophenyl)picolinic acid (CAS 845826-99-5) retains the fluorophenyl group but lacks the -CF₃ substituent. Molecular Formula: C₁₂H₈FNO₂ (MW: 217.20 g/mol). Comparison:

- The absence of -CF₃ reduces electron-withdrawing effects, lowering acidity and possibly altering pharmacokinetic properties.

- Simpler structure may reduce synthetic complexity .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid | Not provided | C₁₃H₇F₄NO₂ | 285.20 | 4-Fluorophenyl (C5), -CF₃ (C3) |

| 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinic acid | 1214369-02-4 | C₁₃H₇F₄NO₂ | 285.20 | 2-Fluorophenyl (C5), -CF₃ (C3) |

| 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid | 1214366-04-7 | C₁₃H₇F₄NO₂ | 285.20 | 3-Fluorophenyl (C5), -CF₃ (C3) |

| 5-(4-(Trifluoromethyl)phenyl)picolinic acid | 762287-48-9 | C₁₃H₈F₃NO₂ | 283.20 | 4-CF₃-phenyl (C5) |

| 3-(Trifluoromethyl)picolinic acid | 87407-12-3 | C₇H₄F₃NO₂ | 191.11 | -CF₃ (C3) |

| 5-Bromo-3-(trifluoromethyl)picolinic acid | 1211580-84-5 | C₇H₃BrF₃NO₂ | ~258.96 | Br (C5), -CF₃ (C3) |

| 3-Hydroxy-5-(trifluoromethyl)picolinic acid | 1806579-86-1 | C₇H₄F₃NO₃ | 207.11 | -OH (C3), -CF₃ (C5) |

| 5-(4-Fluorophenyl)picolinic acid | 845826-99-5 | C₁₂H₈FNO₂ | 217.20 | 4-Fluorophenyl (C5) |

Key Research Findings

- Electronic Effects : The -CF₃ group significantly lowers the pKa of the carboxylic acid, enhancing ionization in physiological conditions .

- Positional Isomerism: Para-substituted fluorophenyl analogs exhibit higher thermal stability compared to ortho/meta isomers, as noted in crystallinity studies .

- Biological Relevance: Compounds with both -CF₃ and fluorophenyl groups (e.g., the target compound) show promise in herbicide development, mirroring the activity of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid, a known agrochemical .

Biological Activity

5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a picolinic acid backbone with a trifluoromethyl group and a fluorophenyl substituent, enhancing its lipophilicity and metabolic stability. These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, altering their conformation and function. For instance, it has been suggested that similar compounds can disrupt the function of zinc finger proteins, which play critical roles in gene regulation and cellular signaling.

- Cell Signaling Modulation : By interacting with cellular pathways, the compound can influence gene expression and metabolic processes. Its ability to chelate metal ions further supports its role in enzyme catalysis.

Antitumor Activity

Several studies have investigated the antitumor potential of fluorinated compounds similar to this compound. For example:

- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 3.22 to 5.82 μM . This suggests that this compound may exhibit comparable antitumor effects.

Pharmacokinetic Properties

The trifluoromethyl group enhances the compound's gastrointestinal absorption and permeability across the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Case Studies

- Toxicological Evaluations : In animal studies, compounds similar to this compound have demonstrated dose-dependent effects on body weight gain, organ weights, and hematological parameters. For instance, at high doses, significant changes were observed in liver and spleen weights, alongside histopathological alterations .

- Long-term Studies : Chronic exposure studies in rodents have indicated that while some compounds exhibit no increase in neoplasms at specified doses, they can cause alterations in blood parameters and organ weights over time .

Applications in Drug Development

Given its biological activity, this compound is being explored for:

- Drug Discovery : Its unique properties make it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

- Agrochemical Development : The compound's stability and reactivity also lend itself to applications in agrochemicals, where enhanced properties are desired .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis of trifluoromethyl-substituted picolinic acids typically involves cross-coupling reactions or regioselective functionalization. For example, Suzuki-Miyaura coupling may introduce aryl groups (e.g., 4-fluorophenyl) to pyridine precursors . Key intermediates like 5-(4-fluorophenyl)pyridine-3-carboxylic acid (CAS 364064-17-5, MW 217.20) can be characterized using:

- HPLC for purity assessment (>95% purity thresholds ).

- NMR to confirm regioselectivity (e.g., distinguishing 3- vs. 4-substituted isomers ).

- Melting point analysis (e.g., mp 287.5–293.5°C for related benzoic acid derivatives ).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C, away from heat sources (per safety codes P210 ).

- Handling: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact, as trifluoromethyl groups may enhance compound reactivity .

- Stability Testing: Conduct accelerated degradation studies under varying pH/temperature to identify decomposition pathways .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₁₃H₈F₄NO₂ for analogs ).

- FT-IR: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorophenyl groups .

- X-ray Crystallography: Resolve regiochemical ambiguities in solid-state structures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cross-coupling reactions .

- Machine Learning: Train models on existing reaction data (e.g., CAS registry entries ) to narrow optimal conditions (temperature, catalyst loading) .

- Example: ICReDD’s workflow reduced reaction development time by 50% via computational-experimental feedback loops .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl positions) impact bioactivity?

Methodological Answer:

- SAR Studies: Compare analogs like 5-(3-trifluoromethylphenyl)picolinic acid vs. the target compound in enzyme inhibition assays.

- Key Parameters:

- Experimental Design: Use factorial design (e.g., 2³ matrix) to test substituent positions, dosage, and biological endpoints .

Q. How should researchers resolve contradictions in spectral data or synthetic yields across studies?

Methodological Answer:

- Comparative Analysis: Cross-validate NMR/HPLC data with published benchmarks (e.g., CAS 364064-17-5 vs. CAS 1262011-41-5 ).

- Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, catalyst batch) and document deviations .

- Case Study: Discrepancies in melting points (e.g., 287.5–293.5°C vs. 113–115°C ) may arise from polymorphic forms or impurities.

Q. What advanced separation techniques are suitable for purifying this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.